molecular formula C14H12BrClN2O2S B2786190 (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide CAS No. 1798977-04-4

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide

Cat. No.: B2786190
CAS No.: 1798977-04-4
M. Wt: 387.68
InChI Key: MQABMFVHBOCHTL-UHFFFAOYSA-N
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Description

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is a synthetic organic compound that features a bromopyridine moiety, a chlorophenyl group, and a methylethenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.

    Formation of Ethenesulfonamide: The 6-bromopyridine is then reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding ethenesulfonamide intermediate.

    Methylation: The final step involves the methylation of the ethenesulfonamide intermediate using methyl iodide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of corresponding amine or alcohol derivatives.

    Substitution: Formation of derivatives with substituted functional groups at the bromine or chlorine positions.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of bromopyridine and chlorophenyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide involves its interaction with specific molecular targets. The bromopyridine and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. The methylethenesulfonamide moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-Chloropyridin-2-yl)-2-(2-bromophenyl)-N-methylethenesulfonamide
  • (E)-N-(6-Fluoropyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
  • (E)-N-(6-Bromopyridin-2-yl)-2-(2-methylphenyl)-N-methylethenesulfonamide

Uniqueness

(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is unique due to the specific combination of bromopyridine and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-18(14-8-4-7-13(15)17-14)21(19,20)10-9-11-5-2-3-6-12(11)16/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQABMFVHBOCHTL-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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